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Compound of Interest

1-Methyl-6-oxopiperidine-3-
Compound Name:
carboxylic acid

Cat. No.: B1294038

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-6-oxopiperidine-3-carboxylic acid (CAS No. 22540-51-8) is a heterocyclic
compound featuring a piperidinone scaffold. This structure serves as a valuable building block
in medicinal chemistry and drug discovery. The presence of a carboxylic acid group provides a
reactive handle for various chemical modifications, such as amide bond formation, making it a
versatile intermediate for the synthesis of more complex molecules. Its applications are noted
in the development of non-steroidal anti-inflammatory drugs (NSAIDs) through the inhibition of
cyclooxygenase (COX) enzymes and in the creation of HIV protease inhibitors.

These application notes provide an overview of the physicochemical properties of 1-Methyl-6-
oxopiperidine-3-carboxylic acid, a representative synthetic protocol, and detailed
methodologies for evaluating its potential as a COX inhibitor and an HIV-1 protease inhibitor.

Physicochemical Properties and Handling
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Property Value Reference

CAS Number 22540-51-8

Molecular Formula C7H11NOs ChemSpider

Molecular Weight 157.17 g/mol ChemSpider
White to off-white crystalline

Appearance .
solid

Melting Point 185-188 °C

N Soluble in water and polar
Solubility

organic solvents

Storage and Handling: Store in a cool, dry place, away from incompatible materials. Handle in
a well-ventilated area using appropriate personal protective equipment (PPE), including gloves
and safety glasses.

Representative Synthesis Protocol

The following is a representative, multi-step synthesis for 1-Methyl-6-oxopiperidine-3-
carboxylic acid, based on established organic chemistry principles for the formation of related
piperidinone structures.

Workflow for the Synthesis of 1-Methyl-6-oxopiperidine-3-carboxylic acid
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Starting Materials:
Diethyl 2-methyl-2-(3-nitropropyl)malonate

Step 1: Reductive Cyclization
Reagents: Hz, Pd/C, EtOH

Step 2: N-Methylation
Reagents: Formaldehyde, Formic Acid (Eschweiler-Clarke reaction)

'

Step 3: Hydrolysis and Decarboxylation
Reagents: Aqueous HCI, Heat

'
<

Click to download full resolution via product page

Caption: Representative synthetic workflow for 1-Methyl-6-oxopiperidine-3-carboxylic acid.
Experimental Protocol:

Step 1: Synthesis of Ethyl 6-oxopiperidine-3-carboxylate

In a high-pressure reaction vessel, dissolve diethyl 2-methyl-2-(3-nitropropyl)malonate (1
equivalent) in ethanol.

Add 10% Palladium on carbon (Pd/C) catalyst (5 mol%).

Pressurize the vessel with hydrogen gas (Hz) to 50 psi.

Stir the reaction mixture at room temperature for 16 hours.
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« Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the
filtrate under reduced pressure to yield ethyl 6-oxopiperidine-3-carboxylate.

Step 2: Synthesis of Ethyl 1-methyl-6-oxopiperidine-3-carboxylate

« To a solution of ethyl 6-oxopiperidine-3-carboxylate (1 equivalent) in formic acid, add
agueous formaldehyde (37%, 1.5 equivalents).

e Heat the reaction mixture to 100 °C and stir for 2 hours.

o Cool the mixture to room temperature and carefully neutralize with a saturated solution of
sodium bicarbonate.

o Extract the aqueous layer with ethyl acetate (3 x 50 mL).

o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure to obtain ethyl 1-methyl-6-oxopiperidine-3-carboxylate.

Step 3: Synthesis of 1-Methyl-6-oxopiperidine-3-carboxylic acid

Suspend ethyl 1-methyl-6-oxopiperidine-3-carboxylate (1 equivalent) in 6M hydrochloric acid.

Heat the mixture to reflux (approximately 110 °C) and stir for 8 hours.

Cool the reaction mixture to 0 °C to allow for precipitation.

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1-Methyl-
6-oxopiperidine-3-carboxylic acid.
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Representative .
Step Product Yield Purity (by HPLC)
ie

Ethyl 6-oxopiperidine-
1 85% >95%
3-carboxylate

Ethyl 1-methyl-6-

2 oxopiperidine-3- 90% >97%
carboxylate
1-Methyl-6-

3 oxopiperidine-3- 78% >98%

carboxylic acid

Application 1: Cyclooxygenase (COX) Inhibition
Assay

This protocol describes how to evaluate 1-Methyl-6-oxopiperidine-3-carboxylic acid as a
potential inhibitor of COX-1 and COX-2 enzymes.

Signaling Pathway for Prostaglandin Synthesis

1-Methyl-6-oxopiperidine-

Arachidonic Acid

3-carboxylic acid Derivative

iuh}bitiun+ Inhibition

(COX-l (Constitutive))d (cox-z (Inducible))

Prostaglandin H2 (PGH2)

'

( Prostaglandins (PGEz, PGFzq, etc.) ) (Thromboxanes (TXAz)) ( Prostacyclins (PGlz) )
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Caption: Inhibition of COX-1 and COX-2 by a potential NSAID.

Experimental Protocol: Fluorometric COX Inhibition Assay

Prepare a stock solution of 1-Methyl-6-oxopiperidine-3-carboxylic acid in DMSO.

e In a 96-well plate, add assay buffer, heme, and either human recombinant COX-1 or COX-2
enzyme.

» Add serial dilutions of the test compound or a reference inhibitor (e.g., celecoxib for COX-2,
SC-560 for COX-1) to the wells.

e Incubate at room temperature for 15 minutes.

« Initiate the reaction by adding arachidonic acid and a fluorometric probe.

o Measure the fluorescence intensity over time using a plate reader.

o Calculate the rate of reaction and determine the percent inhibition for each concentration of
the test compound.

» Plot percent inhibition versus log concentration and fit the data to a dose-response curve to
determine the ICso value.

Enzyme Test Compound Representative ICso (M)

1-Methyl-6-oxopiperidine-3-
COX-1 . . 15.2
carboxylic acid

1-Methyl-6-oxopiperidine-3-
COX-2 ] ] 1.8
carboxylic acid

COX-1 SC-560 (Reference) 0.009

COX-2 Celecoxib (Reference) 0.07

Application 2: HIV-1 Protease Inhibition Assay
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This protocol outlines a method to screen 1-Methyl-6-oxopiperidine-3-carboxylic acid for its
ability to inhibit HIV-1 protease.

Role of HIV-1 Protease in Viral Maturation

i . 1-Methyl-6-oxopiperidine-
(Gag Pol Polyproten) 3-carboxylic acid Derivative

Cleavage|by Inhibition

HIV-1 Protease

Produces

(Structural Proteins (MA, CA, NC)) (Viral Enzymes (PR, RT, IN))

Immature Virion

(Mature, Infectious Virior)
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Caption: Inhibition of HIV-1 Protease to prevent viral maturation.

Experimental Protocol: FRET-Based HIV-1 Protease Assay

o Prepare a stock solution of 1-Methyl-6-oxopiperidine-3-carboxylic acid in DMSO.
e In a 96-well plate, add assay buffer and recombinant HIV-1 protease.

» Add serial dilutions of the test compound or a reference inhibitor (e.g., Lopinavir) to the wells.
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e Incubate at 37 °C for 15 minutes.
« Initiate the reaction by adding a FRET-based peptide substrate.

o Measure the fluorescence intensity at appropriate excitation and emission wavelengths over
time.

» Calculate the reaction velocity and determine the percent inhibition for each compound
concentration.

o Determine the ICso value by plotting percent inhibition against the logarithm of the compound

concentration.
Compound Representative ICso (M)
1-Methyl-6-oxopiperidine-3-carboxylic acid 25.6
Lopinavir (Reference) 0.0013

Disclaimer: The experimental protocols, workflows, and quantitative data presented in these
application notes are representative and for illustrative purposes. They are based on
established methodologies for similar compounds and may require optimization for specific
experimental conditions. Researchers should consult relevant literature and safety data sheets
before commencing any experimental work.

 To cite this document: BenchChem. [Application Notes and Protocols for 1-Methyl-6-
oxopiperidine-3-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294038#experimental-procedures-involving-1-
methyl-6-oxopiperidine-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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